An In-depth Technical Guide to (4-Methylnaphthalen-1-yl)methanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (4-Methylnaphthalen-1-yl)methanamine: Properties, Synthesis, and Applications
Introduction
(4-Methylnaphthalen-1-yl)methanamine is a primary amine featuring a substituted naphthalene core. While not as extensively documented as some pharmaceutical agents, this molecule and its derivatives serve as crucial chemical intermediates and are of significant interest in medicinal chemistry and drug development. Its structural similarity to fragments of bioactive compounds, including its N-methylated analogue which is a known related compound to the antifungal drug Terbinafine, underscores its importance.[1][2] This guide provides a comprehensive overview of the known chemical properties, plausible synthetic routes, and the scientific context for (4-Methylnaphthalen-1-yl)methanamine, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity and core properties. (4-Methylnaphthalen-1-yl)methanamine is structurally characterized by a methanamine group (-CH₂NH₂) attached to the 1-position of a 4-methylnaphthalene ring. It is important to distinguish the primary amine from its commonly cited secondary amine analogue, Methyl(4-methylnaphthalen-1-ylmethyl)amine, also known as Terbinafine Related Compound 1.[2]
Structural Information and Identifiers
The structural details and key identifiers for (4-Methylnaphthalen-1-yl)methanamine and its hydrochloride salt are crucial for unambiguous identification in research and procurement.
Caption: 2D Structure of (4-Methylnaphthalen-1-yl)methanamine.
Core Physicochemical Data
Quantitative data for the free base form is not widely published. The table below summarizes key computed and known properties for the molecule and its common salt, along with data for the related N-methylated secondary amine for comparison.
| Property | (4-Methylnaphthalen-1-yl)methanamine | (4-Methylnaphthalen-1-yl)methanamine HCl | Methyl(4-methylnaphthalen-1-ylmethyl)amine |
| CAS Number | Not explicitly found | 859071-99-1[3] | 98978-50-8[1][4] |
| Molecular Formula | C₁₂H₁₃N | C₁₂H₁₄ClN[3] | C₁₃H₁₅N[1][4] |
| Molecular Weight | 171.24 g/mol | 207.70 g/mol [3] | 185.27 g/mol [1][4] |
| IUPAC Name | (4-methylnaphthalen-1-yl)methanamine | (4-methylnaphthalen-1-yl)methanamine hydrochloride | N,4-dimethyl-1-naphthalenemethanamine[1] |
| Synonyms | 1-Aminomethyl-4-methylnaphthalene | - | N-Methyl-1-(4-methylnaphthalen-1-yl)methanamine; Terbinafine Related Compound 1[1][2] |
| Appearance | Not specified | Not specified | Not available[4] |
| Storage | Not specified | Not specified | 2-8°C Refrigerator[4] |
Spectroscopic Profile (Predicted)
While experimental spectra for (4-Methylnaphthalen-1-yl)methanamine are not available in the provided search results, a reliable profile can be predicted based on its structure and data from analogous compounds like 1-methylnaphthalene and N-methyl-1-naphthalenemethylamine hydrochloride.[5][6]
-
¹H NMR: The spectrum is expected to show distinct regions.
-
Aromatic Region (~7.3-8.3 ppm): A series of complex multiplets corresponding to the six protons on the naphthalene ring system.
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Benzylic Protons (~4.0-4.5 ppm): A singlet or AB quartet for the two protons of the -CH₂- group adjacent to the naphthalene ring.
-
Methyl Protons (~2.7 ppm): A sharp singlet integrating to three protons for the methyl group at the C4 position.[5]
-
Amine Protons (variable): A broad singlet for the two -NH₂ protons, with a chemical shift that is highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
Aromatic Carbons (~124-135 ppm): Multiple signals for the ten carbons of the naphthalene core.
-
Benzylic Carbon (~40-45 ppm): A signal for the -CH₂- carbon.
-
Methyl Carbon (~19-20 ppm): A signal for the -CH₃ carbon.[5]
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI): The molecular ion peak (M⁺) would appear at m/z = 171. A prominent fragment would be the tropylium-like cation at m/z = 156, resulting from the loss of the -NH₂ radical. Another key fragment would be at m/z = 142, corresponding to the [M-CH₂NH₂]⁺ fragment.
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Synthesis and Reactivity
Proposed Synthetic Pathway
A practical and scalable synthesis for (4-Methylnaphthalen-1-yl)methanamine can be designed starting from 1-methylnaphthalene, drawing parallels from established procedures for similar naphthalenemethanamines.[7] A common and efficient laboratory approach is the reductive amination of the corresponding aldehyde.
The causality for this choice is clear: reductive amination is a robust and high-yielding method for forming amines from carbonyl compounds. The use of sodium borohydride is selective for the imine intermediate and will not reduce the aromatic naphthalene ring, ensuring a clean conversion.
Caption: Proposed workflow for the synthesis of the target compound.
Key Reactivity Insights
-
Basicity: The primary amine group imparts basic properties to the molecule, allowing it to readily form hydrochloride or other acid addition salts. This is critical for purification and for creating aqueous formulations.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It will readily react with electrophiles such as acyl chlorides (to form amides) and alkyl halides (to form secondary and tertiary amines).
-
Aromatic Ring: The naphthalene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The existing substituents will direct incoming electrophiles, although conditions must be controlled to avoid side reactions with the amine group.
Relevance in Drug Development and Medicinal Chemistry
The primary significance of (4-Methylnaphthalen-1-yl)methanamine in the pharmaceutical industry stems from its relationship to Terbinafine, a widely used antifungal medication. The N-methylated analogue, Methyl(4-methylnaphthalen-1-ylmethyl)amine, is identified as "Terbinafine Related Compound 1," indicating its status as a potential synthetic precursor or impurity during the manufacturing process.[1][2]
Caption: Relationship between the primary amine and the drug Terbinafine.
Furthermore, the naphthalene scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.[8][9] Therefore, (4-Methylnaphthalen-1-yl)methanamine serves as a valuable building block for generating novel derivatives for screening and drug discovery programs.
Experimental Protocol: Synthesis via Reductive Amination
This section provides a detailed, self-validating protocol for the synthesis of (4-Methylnaphthalen-1-yl)methanamine from 4-methyl-1-naphthaldehyde.
Objective: To synthesize (4-Methylnaphthalen-1-yl)methanamine with high purity.
Materials:
-
4-Methyl-1-naphthaldehyde (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Imine Formation:
-
To a round-bottom flask charged with methanol, add 4-methyl-1-naphthaldehyde (1.0 eq) and ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The use of a large excess of ammonium acetate, a source of ammonia, drives the equilibrium towards the imine product.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0°C.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise. NaBH₃CN is a mild reducing agent that is selective for the imine over any remaining aldehyde, which is crucial for preventing the formation of the corresponding alcohol byproduct.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2) to neutralize excess reducing agent and hydrolyze any remaining imine.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water and basify the aqueous layer with 1 M NaOH until pH > 10 to deprotonate the amine salt and generate the free base.
-
Extract the aqueous layer three times with dichloromethane (DCM). The organic layers contain the desired product.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification and Validation (Self-Validating System):
-
Purify the crude oil using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield (4-Methylnaphthalen-1-yl)methanamine as a pure substance.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The obtained spectra should match the predicted profiles (Section 2), and HRMS should confirm the exact mass of the molecular formula C₁₂H₁₃N.
-
Conclusion
(4-Methylnaphthalen-1-yl)methanamine is a structurally important primary amine that serves as a key synthetic intermediate, particularly in contexts related to pharmaceutical manufacturing and medicinal chemistry. While comprehensive experimental data on the compound itself is sparse in public literature, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogues. Its role as a precursor or related substance to the antifungal agent Terbinafine highlights its industrial relevance. The synthetic protocols and analytical insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this versatile chemical building block.
References
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Pharmaffiliates. Methyl(4-methylnaphthalen-1-ylmethyl)amine. [Online] Available at: [Link]
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Global Substance Registration System (GSRS). METHYL(4-METHYLNAPHTHALEN-1-YLMETHYL)AMINE. [Online] Available at: [Link]
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PubChem. 4-Methylnaphthalen-1-amine. [Online] Available at: [Link]
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Pharmaffiliates. N-Methyl-1-(naphthalen-1-yl)methanamine Hydrochloride. [Online] Available at: [Link]
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FABAD Journal of Pharmaceutical Sciences. The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-Containing Piperidine Derivatives in Experimental Animal Models. [Online] Available at: [Link]
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International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Online] Available at: [Link]
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Biological Magnetic Resonance Bank (BMRB). bmse000531 1-methylnaphthalene. [Online] Available at: [Link]
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ResearchGate. Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. [Online] Available at: [Link]
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The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Online] Available at: [Link]
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Pharmaffiliates. Terbinafine Related Compound A (N-methyl-C-(naphthalen-1-yl)methanamine hydrochloride) (1424608). [Online] Available at: [Link]
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Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Online] Available at: [Link]
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The Good Scents Company. methyl-(4-(4-hydroxy-4-methyl pentyl)-3-cyclohexen-1-yl)methylene) anthranilate. [Online] Available at: [Link]
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CAS Common Chemistry. N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine. [Online] Available at: [Link]
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